Guanosine, 8-((4'-(acetylamino)(1,1'-biphenyl)-4-yl)amino)-2'-deoxy-
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Overview
Description
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is a complex organic compound that combines the structural features of guanosine and biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- typically involves multiple steps. The process begins with the preparation of the biphenyl derivative, which is then coupled with guanosine. Key steps include:
Nitration and Reduction: The biphenyl compound is nitrated and subsequently reduced to form the corresponding amine.
Acetylation: The amine group is acetylated to form the acetylamino derivative.
Coupling Reaction: The acetylamino biphenyl derivative is then coupled with guanosine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl ring.
Scientific Research Applications
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl moiety allows for specific binding interactions, while the guanosine component can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Guanosine derivatives: Compounds such as 8-oxo-guanosine and 2’-deoxyguanosine share structural similarities.
Biphenyl derivatives: Compounds like 4-aminobiphenyl and 4-acetylaminobiphenyl are structurally related.
Uniqueness
Guanosine, 8-((4’-(acetylamino)(1,1’-biphenyl)-4-yl)amino)-2’-deoxy- is unique due to the combination of guanosine and biphenyl structures, which imparts distinct chemical and biological properties
Properties
CAS No. |
82682-88-0 |
---|---|
Molecular Formula |
C24H25N7O5 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[4-[4-[[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C24H25N7O5/c1-12(33)26-15-6-2-13(3-7-15)14-4-8-16(9-5-14)27-24-28-20-21(29-23(25)30-22(20)35)31(24)19-10-17(34)18(11-32)36-19/h2-9,17-19,32,34H,10-11H2,1H3,(H,26,33)(H,27,28)(H3,25,29,30,35)/t17-,18+,19+/m0/s1 |
InChI Key |
BJJUQBWYLRXWNN-IPMKNSEASA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5C[C@@H]([C@H](O5)CO)O)N=C(NC4=O)N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5CC(C(O5)CO)O)N=C(NC4=O)N |
Origin of Product |
United States |
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